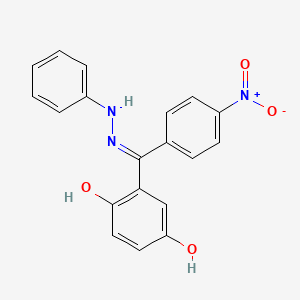
(2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone, also known as DNP-PPH, is a chemical compound that has gained significant attention in scientific research. This compound is synthesized by the reaction of 2,5-dihydroxybenzaldehyde and 4-nitrobenzaldehyde with phenylhydrazine. DNP-PPH has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
作用机制
The mechanism of action of (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby protecting cells from oxidative damage. (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
One of the major advantages of using (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone in laboratory experiments is its ease of synthesis and availability. (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone is its limited solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental setups.
未来方向
There are several potential future directions for the study of (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone. One area of interest is the development of novel drug formulations that incorporate (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone as a key active ingredient. Another potential direction is the study of the effects of (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone on other signaling pathways and enzymes involved in disease pathogenesis. Further studies are also needed to investigate the potential toxicity and safety of (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone in vivo.
合成方法
The synthesis of (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone is a straightforward process that involves the reaction of 2,5-dihydroxybenzaldehyde and 4-nitrobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone as a yellow crystalline solid.
科学研究应用
(2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
2-[(E)-N-anilino-C-(4-nitrophenyl)carbonimidoyl]benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-16-10-11-18(24)17(12-16)19(21-20-14-4-2-1-3-5-14)13-6-8-15(9-7-13)22(25)26/h1-12,20,23-24H/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIQRRNULXTYOY-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-N-anilino-C-(4-nitrophenyl)carbonimidoyl]benzene-1,4-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

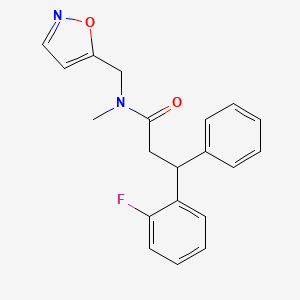
![3-(2-chlorophenyl)-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B6062648.png)
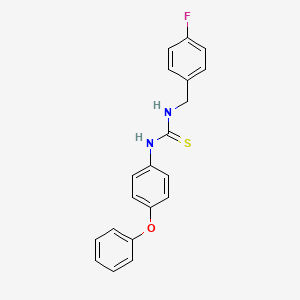

![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6062671.png)
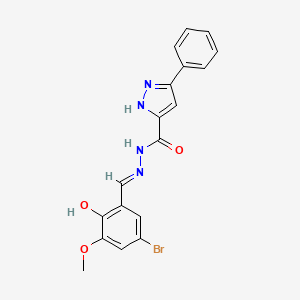
![1-(3,5-difluorophenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6062681.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6062691.png)
![2-[4-(2,3-difluorobenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6062697.png)
![2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6062706.png)

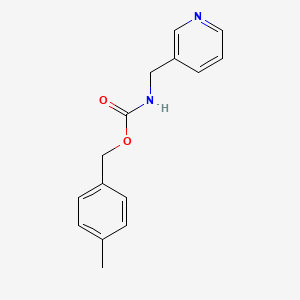
![N-(5-isoquinolinylmethyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6062721.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6062722.png)